molecular formula C14H19NO5 B1333092 3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 454473-84-8

3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No. B1333092
M. Wt: 281.3 g/mol
InChI Key: VHBNWQLIRVDMMR-UHFFFAOYSA-N
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Description

The compound "3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid" is a derivative of propanoic acid with a tert-butoxycarbonyl (Boc) protected amino group and a 4-hydroxyphenyl group. This structure suggests its relevance in the field of synthetic organic chemistry, particularly in the synthesis of peptides and other bioactive molecules where Boc is a common protecting group for amines.

Synthesis Analysis

The synthesis of related Boc-protected amino acids and derivatives has been reported in various studies. For instance, an improved synthesis of a Boc-protected hydroxyisoquinoline carboxylic acid was achieved using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and good overall yield . Similarly, the synthesis of Boc-protected aminomethylphenoxyacetic acid was optimized for use as a handle in solid-phase peptide synthesis, showing high yield and stability against acidolysis . These methods could potentially be adapted for the synthesis of "3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid".

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group, which is a bulky and stable protecting group that can be removed under acidic conditions. The presence of a hydroxyphenyl group in the compound of interest suggests potential for hydrogen bonding and aromatic interactions, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Boc-protected amino acids are typically involved in peptide bond formation reactions. The Boc group can be selectively removed in the presence of other protecting groups, allowing for the sequential construction of peptides . The hydroxyphenyl group could also participate in electrophilic aromatic substitution reactions or serve as a nucleophilic catalyst in certain organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids depend on the nature of the side chains and the protecting groups. The Boc group increases the steric bulk and affects the solubility of the compound in organic solvents. The hydroxyphenyl group could contribute to the acidity of the compound and its solubility in polar solvents due to potential hydrogen bonding .

Relevant Case Studies

Case studies involving the use of Boc-protected amino acids often focus on their application in peptide synthesis. For example, the synthesis of orthogonally protected boronic acid analogs of aspartic acid demonstrates the versatility of Boc-protected intermediates in creating complex molecules . Additionally, the synthesis of all four stereoisomers of a Boc-protected azabicyclohexane carboxylic acid showcases the ability to control stereochemistry in the synthesis of unnatural amino acids . These examples highlight the importance of Boc-protected amino acids in modern synthetic chemistry.

Scientific Research Applications

1. Safety Evaluation in Food Contact Materials

The additive 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a compound related to the target chemical, has been evaluated for safety in food contact materials. It was found to be safe for consumer use when used in polyolefins in contact with specific food types, as long as its migration does not exceed certain limits (Flavourings, 2011).

2. Enantioselective Synthesis in Neuroexcitant Analogues

The compound has been used in the enantioselective synthesis of neuroexcitant analogues like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, highlighting its role in producing enantiomerically pure compounds (Pajouhesh et al., 2000).

3. Metabolic Studies in Thermophilic Archaeon

In the study of an extremely thermophilic sulfur-dependent anaerobic archaeon, derivatives of the compound were analyzed as part of the organism's metabolic profile. This included the analysis of various organic acids and their roles in the archaeon's metabolism (Rimbault et al., 1993).

4. Synthesis of β-Alanine Derivatives

The compound has been involved in the synthesis of 3-aminopropanoic acid derivatives, particularly in the context of creating β-analogues of aromatic amino acids. This demonstrates its importance in synthesizing compounds with specific functional groups (Arvanitis et al., 1998).

5. Catalysis in N-tert-Butoxycarbonylation

The compound plays a role in catalyzing N-tert-butoxycarbonylation of amines. Its efficiency and environmentally friendly nature in this reaction are notable, especially considering the significance of N-Boc amino acids in peptide synthesis (Heydari et al., 2007).

6. Role in Peptide Conformation Studies

Its use in examining peptide conformations was explored in a study where the crystal structure of a related compound, N-tert-butoxycarbonyl-N-methyl-L-tyrosine, was analyzed to understand the influence of N-methylation on peptide conformation (Jankowska et al., 2002).

Future Directions

The future directions of this compound are not specified in the retrieved data. Its use would likely depend on the specific field of study or application .

properties

IUPAC Name

3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBNWQLIRVDMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid

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